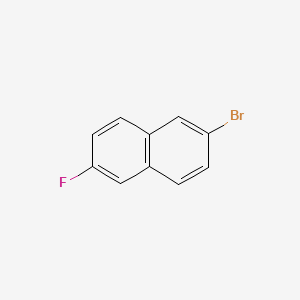

2-Bromo-6-fluoronaphthalene

Description

The exact mass of the compound 2-Bromo-6-fluoronaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403022. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-fluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJAZWLCCNCVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323089 | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-41-4 | |

| Record name | 324-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluoronaphthalene: A Versatile Building Block for Advanced Materials and Pharmaceuticals

This guide provides a comprehensive technical overview of 2-Bromo-6-fluoronaphthalene (CAS Number: 324-41-4), a key intermediate in the development of innovative pharmaceuticals and high-performance organic electronic materials. We will delve into its chemical and physical properties, detailed synthesis protocols, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Bromo-6-fluoronaphthalene

2-Bromo-6-fluoronaphthalene is a strategically important bifunctional naphthalene derivative. The presence of both a bromine and a fluorine atom on the naphthalene core imparts unique reactivity and properties to the molecule. The bromo group serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The fluorine atom, on the other hand, can significantly modulate the physicochemical properties of the final products, including their metabolic stability, lipophilicity, and electronic characteristics. This combination makes 2-Bromo-6-fluoronaphthalene a valuable precursor for a range of high-value molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 2-Bromo-6-fluoronaphthalene is fundamental for its effective application in synthesis and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 324-41-4 | [1] |

| Molecular Formula | C₁₀H₆BrF | [1] |

| Molecular Weight | 225.06 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 64.0 to 68.0 °C | [3] |

| Boiling Point | 140 °C at 9 mmHg | [4] |

| Purity | >97.0% (GC) | [3] |

Spectroscopic Characterization

-

¹H NMR (400 MHz, MeOD) δ ppm: 8.09 (d, J = 1.58 Hz, 1H), 7.87 (dd, J = 9.09, 5.56 Hz, 1H), 7.77 (d, J = 8.84 Hz, 1H), 7.60 (ddd, J = 8.78, 1.96, 0.69 Hz, 1H), 7.49-7.57 (m, 1H), 7.34 (td, J = 8.84, 2.59 Hz, 1H).[4]

Synthesis of 2-Bromo-6-fluoronaphthalene: A Tale of Two Pathways

Two primary synthetic routes to 2-Bromo-6-fluoronaphthalene have been established, each with its own advantages. The choice of pathway often depends on the availability of starting materials and desired scale.

Pathway 1: From 6-Bromo-2-naphthylamine via Diazotization

This classic route, reported in several patents and scientific articles, involves the diazotization of 6-bromo-2-naphthylamine followed by a Schiemann-type reaction where the diazonium salt is thermally decomposed in the presence of a fluoride source.[7][8]

Caption: Synthesis of 2-Bromo-6-fluoronaphthalene from 6-bromo-2-naphthylamine.

Detailed Protocol (Exemplary):

-

Diazotization: To a cooled (-5 °C) suspension of 6-bromo-2-naphthylamine (0.172 mol) in a mixture of water (650 mL) and concentrated hydrochloric acid (1.03 mol), a solution of sodium nitrite (0.214 mol) in water (100 mL) is added dropwise, maintaining the temperature below 0 °C.[7]

-

Salt Formation: A solution of fluoroboric acid or hexafluorophosphoric acid is then added to the diazonium salt solution to precipitate the corresponding diazonium fluoroborate or hexafluorophosphate salt.

-

Thermal Decomposition: The isolated and dried diazonium salt is then carefully heated (pyrolyzed) to induce decomposition, yielding 2-Bromo-6-fluoronaphthalene. The crude product is often purified by distillation under reduced pressure (130-135 °C at 5 mmHg).[4]

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable at higher temperatures. Conducting the reaction at -5 to 0 °C is critical to prevent premature decomposition and ensure a high yield of the desired intermediate.

-

Use of Fluoroboric or Hexafluorophosphoric Acid: These acids provide the fluoride counterion for the Schiemann reaction. The resulting diazonium salts are often more stable and easier to handle than the chloride salt.

-

Controlled Thermal Decomposition: The pyrolysis step must be carefully controlled. Too low a temperature will result in an incomplete reaction, while excessive heat can lead to charring and the formation of unwanted byproducts.

Pathway 2: A More Economical Route from Tobias Acid

A more recent and cost-effective approach utilizes the readily available and inexpensive Tobias acid (2-amino-1-naphthalenesulfonic acid) as the starting material. This multi-step synthesis involves bromination, desulfonation, diazotization, and thermal decomposition.[8]

Caption: Economical synthesis of 2-Bromo-6-fluoronaphthalene starting from Tobias acid.

This patented method offers a simpler route with mild reaction conditions and avoids the need for high-pressure equipment, making it suitable for industrial-scale production.[8]

Chemical Reactivity and Key Transformations: The Suzuki-Miyaura Coupling

The bromine atom at the 2-position of 2-Bromo-6-fluoronaphthalene is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds.[9]

Caption: Generalized scheme for the Suzuki-Miyaura coupling of 2-Bromo-6-fluoronaphthalene.

Generalized Protocol for Suzuki-Miyaura Coupling:

While specific literature examples for 2-Bromo-6-fluoronaphthalene are not abundant, protocols for structurally similar aryl bromides provide a robust starting point.[10][11][12]

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 2-Bromo-6-fluoronaphthalene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

-

Solvent Addition: A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added.

-

Reaction: The mixture is heated with vigorous stirring, typically to a temperature between 80-110 °C, for a period ranging from a few hours to 24 hours. Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel.

Self-Validating System in Suzuki Coupling:

The success of a Suzuki coupling is validated through rigorous product characterization. The disappearance of the starting materials (2-Bromo-6-fluoronaphthalene and the boronic acid) and the appearance of the new biaryl product are monitored by TLC or LC-MS. The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the efficacy of the protocol.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 2-Bromo-6-fluoronaphthalene make it a valuable precursor in several cutting-edge fields.

Pharmaceutical Intermediates

2-Bromo-6-fluoronaphthalene serves as a key building block in the synthesis of various biologically active molecules.

-

Niacin Receptor Agonists: It is an intermediate in the synthesis of a class of drugs that act as niacin receptor agonists. These compounds are investigated for the treatment of lipid abnormalities, particularly in patients with kidney disease, by reducing LDL and VLDL cholesterol while increasing HDL cholesterol.[4]

-

Pyrrole-Based Analgesics: This compound is a starting material for the synthesis of certain pyrrole-based analgesics, which have shown significant efficacy in the treatment of chronic pain.[4]

Organic Electronics

The fluorinated naphthalene core is highly desirable in the design of materials for organic electronics due to its influence on molecular packing and electronic energy levels.

-

Organic Light-Emitting Diodes (OLEDs): 2-Bromo-6-fluoronaphthalene is used to synthesize semiconducting materials that act as fluorophores in OLEDs. The introduction of the fluoronaphthyl moiety can enhance the performance of these devices.[2] The development of efficient blue emitters is a key area of research in OLED technology, and fluorinated aromatic compounds are promising candidates.[13][14][15][16]

-

Organic Photovoltaics (OPVs) and Perovskite Solar Cells: This compound is a building block for synthesizing materials used in the active layers of OPVs.[2][17] In perovskite solar cells, it can function as an interfacial modulator, improving the band structure at the interface and enhancing device performance. The bromine atom can act as an electrophilic site, interacting with the perovskite layer through halogen bonding.[2]

Safety and Handling

2-Bromo-6-fluoronaphthalene is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

-

Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements (GHS): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion: A Building Block with a Bright Future

2-Bromo-6-fluoronaphthalene is a versatile and valuable chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a property-modulating fluorine atom on a stable naphthalene scaffold provides a powerful platform for the synthesis of novel, high-performance molecules. As research in organic electronics and targeted pharmaceuticals continues to advance, the demand for such strategically functionalized building blocks is poised to grow, ensuring that 2-Bromo-6-fluoronaphthalene will remain a relevant and important compound for the foreseeable future.

References

-

2-bromo-6-fluoronaphthalene (C10H6BrF) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-(Bromomethyl)-6-fluoronaphthalene - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

- KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents. (n.d.).

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Naphthalene, 2-bromo- - the NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Role of 2-Bromo-6-fluoronaphthalene in Organic Photovoltaics (OPVs). (2025, October 12). Retrieved January 10, 2026, from [Link]

- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents. (n.d.).

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 10, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Bromo-6-fluoronaphthalene, min 97% (GC), 1 gram - CP Lab Safety. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Bromonaphthalene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

- CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents. (n.d.).

-

(PDF) Advances in High-Efficiency Blue OLED Materials - ResearchGate. (2024, September 5). Retrieved January 10, 2026, from [Link]

-

Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology - PubMed. (2025, February 17). Retrieved January 10, 2026, from [Link]

-

Recent advances in highly-efficient near infrared OLED emitters - Materials Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

-

evolution-of-organic-light-emitting-diode-oled-materials-and-their-impact-on-display-technology - Ask this paper | Bohrium. (2024, December 1). Retrieved January 10, 2026, from [Link]

-

High-resolution electronic absorption spectrum of 2-fluoronaphthalene - ResearchGate. (2025, August 8). Retrieved January 10, 2026, from [Link]

-

Editorial: High color purity boron-based OLED materials - PMC - NIH. (2024, June 3). Retrieved January 10, 2026, from [Link]

Sources

- 1. 2-Bromo-6-fluoronaphthalene | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. 2-Bromo-6-fluoronaphthalene | 324-41-4 | TCI AMERICA [tcichemicals.com]

- 4. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 5. PubChemLite - 2-bromo-6-fluoronaphthalene (C10H6BrF) [pubchemlite.lcsb.uni.lu]

- 6. Naphthalene, 2-bromo- [webbook.nist.gov]

- 7. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 8. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

2-Bromo-6-fluoronaphthalene chemical properties

An In-depth Technical Guide to 2-Bromo-6-fluoronaphthalene: Properties, Synthesis, and Applications

Foreword

As a key heteroaromatic building block, 2-Bromo-6-fluoronaphthalene presents a unique combination of functionalities that make it invaluable to researchers in medicinal chemistry and materials science. The naphthalene core provides a rigid, planar scaffold, while the strategic placement of bromine and fluorine atoms offers distinct and complementary reactive handles. The bromine atom serves as a versatile site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the fluorine atom subtly modulates the electronic properties, lipophilicity, and metabolic stability of derivative compounds—a feature of profound importance in drug design. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate.

Physicochemical and Spectroscopic Profile

A foundational understanding of 2-Bromo-6-fluoronaphthalene begins with its fundamental physical and spectroscopic characteristics. These data are critical for its identification, quality control, and effective use in synthetic protocols.

Core Chemical Properties

The primary identification and physical properties of 2-Bromo-6-fluoronaphthalene are summarized below. The compound typically appears as a white to light yellow crystalline solid.[1]

| Property | Value | References |

| CAS Number | 324-41-4 | [2][3] |

| Molecular Formula | C₁₀H₆BrF | [4] |

| Molecular Weight | 225.06 g/mol | [3][5] |

| Appearance | White to light yellow/orange powder/crystal | [1][6] |

| Melting Point | 64.0 to 68.0 °C | [1][6] |

| Boiling Point | 140 °C / 9 mmHg | [6][7] |

| InChI Key | CAJAZWLCCNCVEY-UHFFFAOYSA-N | [4][8] |

Molecular Structure

The structure consists of a naphthalene ring system substituted with a bromine atom at position 2 and a fluorine atom at position 6.

Caption: Molecular Structure of 2-Bromo-6-fluoronaphthalene.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are representative ¹H NMR data.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Reference |

| ¹H | 8.09 | d, J = 1.58 | H-1 | [7] |

| ¹H | 7.87 | dd, J = 9.09, 5.56 | H-8 | [7] |

| ¹H | 7.77 | d, J = 8.84 | H-4 | [7] |

| ¹H | 7.60 | ddd, J = 8.78, 1.96, 0.69 | H-3 | [7] |

| ¹H | 7.49-7.57 | m | H-5 | [7] |

| ¹H | 7.34 | td, J = 8.84, 2.59 | H-7 | [7] |

| Note: Spectrum acquired in MeOD at 400 MHz. Full characterization would also include ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry to provide a self-validating analytical dataset.[9] |

Synthesis and Purification

The preparation of 2-Bromo-6-fluoronaphthalene has been reported through several routes, most commonly involving a diazotization-fluorination sequence on a brominated naphthylamine precursor. A well-documented approach starts from 6-bromo-2-naphthylamine, leveraging the Balz-Schiemann reaction or related thermal decomposition of a diazonium salt.[10][11] An alternative patented method utilizes the more accessible Tobias acid as the starting material.[10][11]

Synthetic Workflow Diagram

The transformation from 6-bromo-2-naphthylamine to the target compound involves two critical steps: formation of a stable diazonium salt followed by thermal decomposition to introduce the fluorine atom.

Caption: General workflow for the synthesis of 2-Bromo-6-fluoronaphthalene.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 2-Bromo-6-fluoronaphthalene from 6-fluoro-2-naphthalenecarbonyl chloride, which is a variation of the Hunsdiecker reaction.[7]

Step 1: Reagent Preparation

-

In a dry reaction flask under a nitrogen atmosphere, dissolve 6-fluoro-2-naphthalenecarbonyl chloride (2.097 mmol) and AIBN (1.052 mmol) in bromotrichloromethane (CBrCl₃, 10 mL).[7]

-

In a separate three-neck flask equipped with a dropping funnel and condenser, prepare a mixture of 2-mercaptopyridine N-oxide sodium salt (6.58 mmol) in CBrCl₃ (10 mL).[7]

Step 2: Reaction Execution

-

Heat the mixture of 2-mercaptopyridine N-oxide sodium salt to 100 °C under nitrogen.[7]

-

Slowly add the solution from Step 1 dropwise to the heated mixture over a period of 30 minutes.[7]

-

After the addition is complete, continue stirring the reaction mixture at 100 °C for an additional 15 minutes.[7]

-

Cool the reaction mixture to room temperature.[7]

Step 3: Work-up and Purification

-

Quench the reaction by adding deionized water (H₂O).[7]

-

Extract the aqueous phase with ethyl acetate (EtOAc, 2 x 10 mL).[7]

-

Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).[7]

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

Purify the crude solid using flash chromatography (e.g., Biotage system) with a heptane/ethyl acetate gradient (0-5% EtOAc) to afford pure 2-Bromo-6-fluoronaphthalene as a white solid.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-6-fluoronaphthalene is derived from the differential reactivity of its C-Br and C-F bonds. The aryl bromide is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making it an ideal handle for molecular elaboration.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[12] For 2-Bromo-6-fluoronaphthalene, this reaction allows for the selective substitution at the C2 position, introducing diverse aryl, heteroaryl, or alkyl groups while preserving the C-F bond.[13][14][15] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 2-Bromo-6-fluoronaphthalene with a generic arylboronic acid.

Step 1: Reaction Setup

-

To a flame-dried Schlenk flask, add 2-Bromo-6-fluoronaphthalene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or powdered K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Step 2: Reaction Execution

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired biaryl product.

Applications in Research and Development

The unique electronic and structural features of the 2-bromo-6-fluoronaphthalene scaffold have positioned it as a valuable intermediate in both materials science and drug discovery.[16]

Materials Science

In organic electronics, the incorporation of fluorine into aromatic systems can lower the HOMO and LUMO energy levels, enhance intermolecular interactions, and improve charge transport properties.[5] 2-Bromo-6-fluoronaphthalene is used as a building block for synthesizing:

-

Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for novel fluorophores and host materials.[5]

-

Organic Photovoltaics (OPVs) and Perovskite Solar Cells: It is used to construct semiconducting polymers and small molecules, and can also function as an interfacial modifier to improve device performance.[5]

Drug Discovery and Medicinal Chemistry

The naphthalene moiety is a well-established scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] The fluorinated naphthalene core derived from 2-Bromo-6-fluoronaphthalene is of particular interest for its ability to enhance metabolic stability and binding affinity. It is a key intermediate in the synthesis of:

-

Niacin Receptor Agonists: For the treatment of lipid abnormalities.[11]

-

Pyrrole-based Analgesics: Investigated for the treatment of chronic pain.[11]

-

Fluorescent Probes: The naphthalene core is an excellent fluorophore, and derivatives are used to develop probes for detecting biologically important species like glutathione.[17]

Safety and Handling

2-Bromo-6-fluoronaphthalene requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

| Hazard Class | GHS Code | Description | References |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [18][19] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [18] |

| Skin Irritation | H315 | Causes skin irritation | [1][20] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][20] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [18][19] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8][19] |

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[18]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[18][19]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][20]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[2][18]

Conclusion

2-Bromo-6-fluoronaphthalene is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its halogen substituents. Its robust naphthalene core, coupled with a synthetically versatile bromine atom and a property-modulating fluorine atom, provides a powerful platform for innovation. From next-generation organic electronics to the development of novel therapeutics, this building block offers researchers a reliable and adaptable tool for constructing complex molecular architectures.

References

- Google Patents. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.

-

XiXisys. GHS rev.9 SDS Word 下载CAS: 324-41-4 Name: 2-Bromo-6-fluoronaphthalene. [Link]

- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- Google Patents. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene.

-

CP Lab Safety. 2-Bromo-6-fluoronaphthalene, min 97% (GC), 1 gram. [Link]

-

PubChem. 2-Bromoheptafluoronaphthalene. [Link]

-

PubChem. 2-Bromo-6-fluorophenol. [Link]

-

PubMed. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]

-

PubChem. 2-Fluoronaphthalene. [Link]

-

National Institutes of Health (NIH). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. [Link]

-

PubChem. 2-Bromo-6-methoxynaphthalene. [Link]

Sources

- 1. 2-Bromo-6-fluoronaphthalene | 324-41-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-6-fluoronaphthalene | CymitQuimica [cymitquimica.com]

- 5. ossila.com [ossila.com]

- 6. 2-Bromo-6-fluoronaphthalene CAS#: 324-41-4 [m.chemicalbook.com]

- 7. 2-Bromo-6-fluoronaphthalene | 324-41-4 [chemicalbook.com]

- 8. 2-Bromo-6-fluoronaphthalene | 324-41-4 [sigmaaldrich.cn]

- 9. 2-Bromo-6-fluoronaphthalene(324-41-4) 1H NMR spectrum [chemicalbook.com]

- 10. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 11. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. downloads.ossila.com [downloads.ossila.com]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 324-41-4 Name: 2-Bromo-6-fluoronaphthalene [xixisys.com]

- 20. 2-Bromo-6-fluoronaphthalene | 324-41-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 2-Bromo-6-fluoronaphthalene

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoronaphthalene, a critical building block in the realms of medicinal chemistry and materials science. This document delineates its fundamental physicochemical properties, offers a detailed, field-tested synthesis protocol, and explores its diverse applications, particularly in the development of novel therapeutic agents and advanced electronic materials. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights to leverage the unique characteristics of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug discovery, fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. 2-Bromo-6-fluoronaphthalene is a bifunctional reagent that capitalizes on these advantages. Its naphthalene core provides a rigid scaffold, while the bromine and fluorine atoms offer distinct and orthogonal reactivity, making it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom imparts the desirable electronic and metabolic properties.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 2-Bromo-6-fluoronaphthalene is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrF | [1][2][3] |

| Molecular Weight | 225.06 g/mol | [2][3] |

| CAS Number | 324-41-4 | [1][2] |

| Appearance | White to pale reddish-yellow crystalline powder | |

| Melting Point | 64.0 to 68.0 °C | |

| Boiling Point | 140 °C at 9 mmHg | [4] |

| Purity | Typically ≥95-98% (GC) | [2][3] |

| InChI Key | CAJAZWLCCNCVEY-UHFFFAOYSA-N | [1] |

Spectroscopic Data: While comprehensive spectral data should be acquired for each batch, representative ¹H NMR data has been reported as follows: ¹H NMR (400 MHz, MeOD) δ ppm: 7.34 (td, J = 8.84, 2.59 Hz, 1H), 7.49-7.57 (m, 1H), 7.60 (ddd, J = 8.78, 1.96, 0.69 Hz, 1H), 7.77 (d, J = 8.84 Hz, 1H), 7.87 (dd, J = 9.09, 5.56 Hz, 1H), 8.09 (d, J = 1.58 Hz, 1H)[4]. Researchers are advised to perform full spectral characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) to confirm the identity and purity of the synthesized or procured compound.

Synthesis of 2-Bromo-6-fluoronaphthalene: A Validated Protocol

The synthesis of 2-Bromo-6-fluoronaphthalene can be achieved through various routes. A common and scalable method involves a three-step process starting from the readily available and inexpensive Tobias acid (2-amino-1-naphthalenesulfonic acid).[5][6][7] This approach is favored for its simplicity, mild reaction conditions, and avoidance of high-pressure apparatus, making it suitable for industrial production.[5][6][7]

Synthetic Workflow Diagram

Sources

- 1. 2-Bromo-6-fluoronaphthalene | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Bromo-6-fluoronaphthalene | 324-41-4 [chemicalbook.com]

- 5. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 6. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 7. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

2-Bromo-6-fluoronaphthalene structure

An In-Depth Technical Guide to 2-Bromo-6-fluoronaphthalene: A Versatile Halogenated Building Block

Abstract

2-Bromo-6-fluoronaphthalene is a strategically functionalized aromatic compound featuring a naphthalene core substituted with bromine and fluorine atoms at the C2 and C6 positions, respectively. This unique arrangement of halogens imparts a distinct combination of steric and electronic properties, establishing the molecule as a highly versatile and valuable building block. Its utility spans from the synthesis of advanced semiconducting materials for organic electronics to its role as a key intermediate in the development of novel therapeutics. This guide provides a comprehensive technical overview of 2-Bromo-6-fluoronaphthalene, detailing its structural and physicochemical properties, spectroscopic signature, field-proven synthetic protocols, and key applications, with a focus on the causal relationships that drive its utility for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Bromo-6-fluoronaphthalene is the cornerstone of its effective application in any synthetic or developmental workflow.

Chemical Structure

The molecule consists of a bicyclic aromatic naphthalene system. A bromine atom is attached at position 2, and a fluorine atom is at position 6. This dissymmetric substitution pattern is critical to its reactivity and application potential.

Caption: Chemical structure of 2-Bromo-6-fluoronaphthalene.

Nomenclature and Identification

-

IUPAC Name: 2-Bromo-6-fluoronaphthalene

-

Synonyms: 2-Fluoro-6-bromonaphthalene, 6-Bromo-2-fluoronaphthalene[3]

Physicochemical Data

The physical properties of 2-Bromo-6-fluoronaphthalene are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrF | [2] |

| Molecular Weight | 225.06 g/mol | [1][2] |

| Appearance | White to pale reddish-yellow crystalline powder | [4] |

| Melting Point | 64.0 to 68.0 °C | [5] |

| Boiling Point | 140 °C at 9 mmHg | [5][6] |

| Purity | Typically ≥95-98% | [2][4] |

| Storage | Sealed in a dry environment at room temperature | [4] |

Spectroscopic Characterization: A Self-Validating System

Expertise & Experience: The unambiguous identification of 2-Bromo-6-fluoronaphthalene relies not on a single technique but on a cohesive suite of spectroscopic analyses. Each method provides a unique piece of the structural puzzle. For a molecule with multiple aromatic protons and two different halogen atoms, combining ¹H, ¹³C, and ¹⁹F NMR is crucial. Mass spectrometry confirms the molecular weight and halogen isotope pattern, while IR spectroscopy verifies the presence of the core functional groups. This multi-faceted approach forms a self-validating system, ensuring the identity and purity of the material before its use in sensitive downstream applications.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number and connectivity of protons in the aromatic system. A representative dataset is as follows:

-

¹H NMR (400 MHz, MeOD) δ (ppm): 8.09 (d, J = 1.58 Hz, 1H), 7.87 (dd, J = 9.09, 5.56 Hz, 1H), 7.77 (d, J = 8.84 Hz, 1H), 7.60 (ddd, J = 8.78, 1.96, 0.69 Hz, 1H), 7.49-7.57 (m, 1H), 7.34 (td, J = 8.84, 2.59 Hz, 1H).[6]

-

Interpretation: The complex splitting patterns (doublets, doublet of doublets, etc.) are characteristic of a substituted naphthalene ring system, with coupling constants indicating ortho, meta, and para relationships between the six aromatic protons.

Carbon-13 (¹³C NMR) and Fluorine-19 (¹⁹F NMR) Spectroscopy

-

¹³C NMR (Predicted): The spectrum is expected to show 10 distinct signals for the 10 carbon atoms of the naphthalene core, as they are all chemically non-equivalent. The carbons directly bonded to bromine (C2) and fluorine (C6) will exhibit characteristic chemical shifts and, in the case of C6, will be split into a doublet due to coupling with the ¹⁹F nucleus.

-

¹⁹F NMR (Predicted): This is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): A characteristic doublet of peaks of nearly equal intensity around m/z 224 and 226, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

High-Resolution MS (HRMS): Would confirm the exact mass, C₁₀H₆⁷⁹BrF, providing definitive proof of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

-

Expected Peaks:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the naphthalene core.

-

~1250-1150 cm⁻¹: C-F stretching vibration.

-

~700-500 cm⁻¹: C-Br stretching vibration.

-

Synthesis and Purification: A Field-Proven Protocol

Trustworthiness: The synthesis of 2-Bromo-6-fluoronaphthalene is most reliably achieved via a multi-step pathway starting from an inexpensive and readily available precursor. The route detailed below, adapted from established patent literature, begins with Tobias acid (2-amino-1-naphthalenesulfonic acid) and proceeds through a sequence of bromination, diazotization, and thermal decomposition.[7][8] This method is robust, scalable, and provides the target compound with high purity, making it suitable for industrial production.

Synthetic Pathway Overview

Caption: Synthetic workflow for 2-Bromo-6-fluoronaphthalene from Tobias acid.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-naphthylamine

-

Charge a suitable reaction vessel with Tobias acid and an acidic medium such as glacial acetic acid.[9]

-

Heat the mixture (e.g., to 70 °C) with stirring until the Tobias acid dissolves.

-

Add liquid bromine dropwise while maintaining the temperature. This results in the formation of 1,6-dibromo-2-naphthylamine.

-

After the initial bromination is complete, introduce a reducing metal powder (e.g., reduced iron powder) to the reaction mixture.[7]

-

Continue heating under reflux. The metal selectively reduces the bromo group at the 1-position, yielding 6-bromo-2-naphthylamine.

-

Cool the reaction mixture and recover the intermediate product, typically by precipitation and filtration.

Step 2: Diazotization to form the Diazonium Salt

-

Suspend the 6-bromo-2-naphthylamine from Step 1 in an acidic medium (e.g., hydrochloric acid).

-

Cool the suspension in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium chloride in situ.

-

To this solution, add fluoroboric acid (HBF₄) or a salt thereof. This precipitates the more stable 6-bromo-2-naphthalenediazonium fluoroborate salt.[7]

-

Isolate the diazonium salt by filtration and wash with a cold solvent.

Step 3: Thermal Decomposition (Schiemann Reaction)

-

Caution: This step should be performed with appropriate safety measures as diazonium salts can be explosive when dry.

-

Gently heat the isolated and dried diazonium fluoroborate salt. Thermal decomposition will occur, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the crude 2-Bromo-6-fluoronaphthalene.[8]

-

The crude product is often a dark oil or solid.

Purification and Characterization

-

The crude product from Step 3 can be purified by distillation under reduced pressure (e.g., at 5 mmHg, collecting the fraction at 130-135 °C).[8]

-

Alternatively, for smaller scales, purification can be achieved via column chromatography on silica gel using a non-polar eluent system (e.g., heptane/ethyl acetate).[6]

-

The purity of the final white solid product should be confirmed by HPLC and the spectroscopic methods outlined in Section 2.0.

Chemical Reactivity and Strategic Applications

Authoritative Grounding: The utility of 2-Bromo-6-fluoronaphthalene is not arbitrary; it is a direct consequence of its electronic structure. The bromine atom at the C2 position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, and as a halogen bond donor.[1] The fluorine atom at C6, being highly electronegative, modulates the electronic properties of the entire naphthalene ring system. This can lead to a decrease in the HOMO and LUMO energy levels, which is a desirable trait for tuning the performance of organic semiconductors.[1] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[10]

The Role of Halogen Substituents

-

The Bromo Group: This atom is the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it an ideal starting point for constructing more complex molecular architectures.

-

The Fluoro Group: While less reactive, the fluorine atom is a powerful modulator. Its electron-withdrawing nature influences the reactivity of the entire ring and can enhance intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which is critical for improving charge transport in organic electronic devices.[1]

-

Halogen Bonding: The bromine atom can act as an electrophilic site (a halogen bond donor) to interact with Lewis bases. This noncovalent interaction has been exploited to use 2-Bromo-6-fluoronaphthalene as an interfacial modulator in perovskite solar cells, where it interacts with iodide ions to improve the device's band structure and performance.[1]

Application in Materials Science

Caption: Logical relationships between properties and applications.

-

Organic Electronics: As a fluorinated building block, it is used as an intermediate for constructing larger semiconducting molecules and polymers for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1]

-

Perovskite Solar Cells: It can be used as a post-treatment agent to modify the interface between the perovskite layer and the hole-transport layer, improving efficiency and stability through favorable halogen bonding interactions.[1]

-

Liquid Crystals: The high birefringence and low polarity of the 2-bromo-6-fluoronaphthalene unit make it a valuable component in the synthesis of liquid crystal mixtures for display applications.[8]

Application in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] 2-Bromo-6-fluoronaphthalene serves as a key starting material for several classes of biologically active agents.

-

Analgesics: It is a documented precursor for the synthesis of novel opioid-like and pyrrole-based analgesics for the treatment of chronic pain.[1][8]

-

Lipid Modulators: The molecule is an essential intermediate in the synthesis of niacin receptor agonists, which are developed to treat lipid abnormalities in patients by lowering LDL and VLDL cholesterol while raising HDL levels.[8]

Safety and Handling

2-Bromo-6-fluoronaphthalene is classified as an irritant and requires careful handling in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Transport: May be classified as a Dangerous Good for transport, potentially incurring additional shipping charges.[2]

Conclusion

2-Bromo-6-fluoronaphthalene is far more than a simple substituted aromatic compound. It is a precisely engineered molecular tool whose value is derived from the strategic placement of its two halogen atoms. The bromine provides a reactive site for building molecular complexity, while the fluorine fine-tunes the electronic and physical properties of the final construct. This duality makes it an indispensable building block for advancing the frontiers of materials science, from next-generation displays and solar cells to the discovery of new medicines to treat chronic disease. Its robust and scalable synthesis ensures its continued availability to the scientific community, paving the way for future innovations.

References

- Google Patents. (2012). CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.

- Google Patents. (2011). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- Google Patents. (2012). KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene.

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-6-fluoronaphthalene | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-6-fluoronaphthalene | 324-41-4 [sigmaaldrich.cn]

- 5. 2-Bromo-6-fluoronaphthalene CAS#: 324-41-4 [m.chemicalbook.com]

- 6. 2-Bromo-6-fluoronaphthalene | 324-41-4 [chemicalbook.com]

- 7. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 8. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 9. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-6-fluoronaphthalene IUPAC name

An In-Depth Technical Guide to 2-Bromo-6-fluoronaphthalene: Synthesis, Properties, and Applications

Introduction

2-Bromo-6-fluoronaphthalene is a strategically important bifunctional aromatic compound, serving as a high-value intermediate in the fields of medicinal chemistry and materials science. Its naphthalene core is substituted with two distinct halogens: a bromine atom, which acts as a versatile synthetic handle for cross-coupling reactions, and a fluorine atom, which imparts unique electronic and metabolic properties to derivative molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's nomenclature, physicochemical properties, a robust industrial synthesis protocol with mechanistic insights, and its key applications, grounded in authoritative references.

IUPAC Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The unambiguous name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-Bromo-6-fluoronaphthalene . The naming convention is derived from the standard numbering of the naphthalene ring system, where substituents are assigned the lowest possible locants and are listed in alphabetical order. The bromine and fluorine atoms are located at positions 2 and 6, respectively, on the fused bicyclic aromatic structure.

Chemical Structure and Properties

2-Bromo-6-fluoronaphthalene is a solid, typically appearing as a white to pale yellow crystalline powder at room temperature.[1][2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 324-41-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₆BrF | [1][5] |

| Molecular Weight | 225.06 g/mol | [4][5] |

| Appearance | White to pale reddish-yellow crystal/powder | [1][2] |

| Melting Point | 66 °C | [4] |

| Boiling Point | 140 °C (at 9 mmHg) | [3] |

| Purity | Typically ≥95-98% | [1][4][5] |

Synthesis and Mechanistic Insights

The most economically viable and industrially scalable synthesis of 2-bromo-6-fluoronaphthalene commences from the inexpensive and readily available starting material, Tobias acid (2-amino-1-naphthalenesulfonic acid).[6][7] The process involves a three-stage transformation: bromination-debromination, diazotization, and thermal decomposition.[6][7]

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-naphthylamine from Tobias Acid

This initial stage involves a two-part, one-pot reaction. First, Tobias acid is dibrominated. Subsequently, a selective debromination at the more sterically hindered and electronically activated C1 position is performed.

-

Protocol:

-

Suspend Tobias acid in a suitable acidic medium, such as glacial acetic acid.[7]

-

Heat the mixture to approximately 70-80 °C to facilitate dissolution.[8]

-

Add liquid bromine dropwise while maintaining the temperature. This results in the formation of 1,6-dibromo-2-naphthylamine. The acidic medium protonates the amino group, deactivating it slightly and directing bromination to the other ring.

-

Following the bromination, a reducing metal powder (e.g., reduced iron powder) is introduced directly into the reaction mixture.[6]

-

The mixture is heated under reflux. The metal selectively reduces the C-Br bond at the C1 position, which is sterically hindered and adjacent to the amino group, yielding 6-bromo-2-naphthylamine.[7]

-

After cooling, the product is isolated by filtration and purified by recrystallization from a solvent like methanol.[8]

-

-

Expert Insight: The choice of a one-pot bromination/debromination sequence is a key process optimization. It avoids the isolation of the dibrominated intermediate, simplifying the operation and improving overall yield and efficiency.[7]

Step 2: Diazotization of 6-Bromo-2-naphthylamine

This step converts the primary amine into a diazonium salt, a crucial intermediate for introducing the fluorine atom via a Balz-Schiemann type reaction.

-

Protocol:

-

Dissolve 6-bromo-2-naphthylamine in an acidic medium, such as a mixture of hydrochloric or sulfuric acid.[6]

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) to generate nitrous acid in situ, which reacts with the amine to form the diazonium salt.

-

Add fluoroboric acid (HBF₄) or a salt thereof to the solution.[6] This precipitates the more stable 6-bromo-2-naphthalenediazonium fluoroborate salt.

-

-

Expert Insight: The use of fluoroboric acid is critical. It forms a diazonium salt that is often stable enough to be isolated by filtration. This isolation is a self-validating step, as it removes impurities before the final, energy-intensive thermal decomposition, leading to a higher purity product.

Step 3: Thermal Decomposition to 2-Bromo-6-fluoronaphthalene

The final step involves the thermal decomposition of the isolated diazonium fluoroborate salt.

-

Protocol:

-

Carefully dry the isolated 6-bromo-2-naphthalenediazonium fluoroborate salt.

-

Gently heat the solid salt. The decomposition reaction (thermolysis) releases nitrogen gas (N₂) and boron trifluoride (BF₃), with the fluoride anion from the BF₄⁻ counter-ion substituting the diazonium group on the aromatic ring.[6][7]

-

The crude 2-bromo-6-fluoronaphthalene product is then purified, typically by distillation under reduced pressure or column chromatography.[3][7]

-

-

Expert Insight: While direct heating of the dry diazonium salt is common, for better temperature control and safety on a larger scale, the decomposition can be performed in a high-boiling point, inert organic solvent or silicone oil.[7]

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway from Tobias acid to the final product.

Caption: Synthetic workflow for 2-Bromo-6-fluoronaphthalene.

Applications in Research and Development

The unique arrangement of the bromo and fluoro substituents makes 2-bromo-6-fluoronaphthalene a highly sought-after building block.

Role in Medicinal Chemistry

The compound is a foundational scaffold for the synthesis of complex pharmaceutical agents.

-

Analgesics: It serves as a starting material for pyrrole-based analgesics designed for the treatment of chronic pain.[7] The naphthalene core acts as a rigid scaffold to orient other functional groups for optimal receptor binding.

-

Lipid-Modifying Agents: It is an intermediate in the synthesis of nicotinic acid receptor agonists, a class of drugs used to treat lipid abnormalities, such as high levels of low-density lipoprotein (LDL), in patients with kidney disease.[7]

-

Synthetic Rationale: The bromine atom at the 2-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 6-position is often incorporated to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate the electronic properties of the molecule, which can improve binding affinity to biological targets.

Application in Materials Science

2-Bromo-6-fluoronaphthalene is extensively used in the development of high-performance organic electronic materials.[4]

-

Organic Electronics (OLEDs, OPVs): It is a building block for synthesizing fluorophores and semiconducting materials.[4] Fluorination is a well-established strategy to lower the HOMO and LUMO energy levels of organic materials, which is crucial for tuning charge injection/transport properties and improving device efficiency and stability.

-

Perovskite Solar Cells: The compound can be used as an "interfacial modulator" in perovskite solar cells.[4] When applied as a post-treatment layer, the electrophilic bromine terminal can interact with ions in the perovskite through halogen bonding, while the naphthalene ring system influences the electronic band structure at the interface, leading to improved device performance.[4]

-

Liquid Crystals: It has been utilized in the synthesis of liquid crystal components.[7] The properties of 2-bromo-6-fluoronaphthalene, such as a large birefringence factor and small molecular polarity, are advantageous for applications in source matrix-driven displays.[7]

Logical Application Workflow

Caption: Application pathways for 2-Bromo-6-fluoronaphthalene.

Quality Control and Characterization

Validation of the identity and purity of 2-bromo-6-fluoronaphthalene is essential. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

| ¹H NMR Data (400 MHz, MeOD) | |

| Chemical Shift (δ) ppm | Description |

| 7.34 | td, J = 8.84, 2.59 Hz, 1H |

| 7.49-7.57 | m, 1H |

| 7.60 | ddd, J = 8.78, 1.96, 0.69 Hz, 1H |

| 7.77 | d, J = 8.84 Hz, 1H |

| 7.87 | dd, J = 9.09, 5.56 Hz, 1H |

| 8.09 | d, J = 1.58 Hz, 1H |

| Reference for NMR data:[3] |

Conclusion

2-Bromo-6-fluoronaphthalene is more than a simple chemical; it is an enabling building block for innovation across multiple scientific disciplines. Its robust and scalable synthesis, combined with the orthogonal reactivity of its halogen substituents, provides chemists with a powerful tool for constructing complex molecular architectures. For drug development professionals, it offers a reliable starting point for scaffolds with tunable pharmacokinetic properties. For materials scientists, it is a key component in the design of next-generation organic electronics. This guide has detailed the essential technical knowledge required to effectively utilize this versatile compound in a research and development setting.

References

- Google Patents. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.

- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- Google Patents. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene.

Sources

- 1. 2-Bromo-6-fluoronaphthalene | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-6-fluoronaphthalene | 324-41-4 [sigmaaldrich.cn]

- 3. 2-Bromo-6-fluoronaphthalene | 324-41-4 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. scbt.com [scbt.com]

- 6. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 7. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 8. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-6-fluoronaphthalene from Tobias Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-6-fluoronaphthalene is a pivotal intermediate in the development of advanced materials and pharmaceuticals, including niacin receptor agonists and novel analgesics.[1] Its synthesis presents a fascinating case study in multi-step aromatic chemistry, demanding precise control over sequential functional group transformations. This guide provides an in-depth, field-proven methodology for the synthesis of 2-Bromo-6-fluoronaphthalene, commencing from the readily available and cost-effective starting material, Tobias acid (2-amino-1-naphthalenesulfonic acid).

We will dissect a robust three-step synthetic pathway: (1) Regioselective bromination and subsequent desulfonation of Tobias acid to yield 6-bromo-2-naphthylamine; (2) Low-temperature diazotization of the intermediate amine to form a stable diazonium tetrafluoroborate salt; and (3) Thermal fluoro-dediazoniation via the Balz-Schiemann reaction to afford the final product. This document moves beyond a simple recitation of steps, offering critical mechanistic insights, explaining the causality behind experimental choices, and providing self-validating protocols to ensure reproducibility and safety.

Introduction: Strategic Overview

The transformation of Tobias acid into 2-Bromo-6-fluoronaphthalene requires a strategic manipulation of three key positions on the naphthalene core: the amino group at C2, the sulfonic acid group at C1, and the eventual introduction of a bromine atom at C6. A direct, one-pot conversion is not feasible due to the competing reactivities of the functional groups. Therefore, a sequential approach is employed, leveraging classical aromatic reactions tailored for this specific substrate.

Tobias acid, or 2-amino-1-naphthalenesulfonic acid, is an important intermediate in the synthesis of azo dyes.[2][3] Its structure, featuring both an electron-donating amine and an electron-withdrawing sulfonic acid group, dictates the regiochemistry of the initial substitution. The chosen synthetic route, detailed in patent literature, is elegant in its efficiency, proceeding through stable, isolable intermediates.[1][4][5]

The overall workflow is visualized below.

Caption: Overall synthetic workflow from Tobias acid to 2-Bromo-6-fluoronaphthalene.

Step 1: Synthesis of 6-Bromo-2-naphthylamine

This initial step is a dual transformation that accomplishes both the introduction of the bromine atom and the removal of the sulfonic acid group.

Reaction Principle & Mechanistic Rationale

The reaction proceeds via two key stages:

-

Electrophilic Aromatic Bromination: The potent electron-donating effect of the amino group (-NH₂) directs electrophiles to the ortho and para positions. In the naphthalene system, this activates the ring containing the amine. Bromination occurs regioselectively at the C6 position, which is para to the C2 amino group on the adjacent ring. Acetic acid serves as a polar protic solvent that facilitates the ionization of bromine.

-

Desulfonation: The sulfonic acid group (-SO₃H) is removed by hydrolysis in an acidic medium, a reaction that is essentially the reverse of sulfonation.[6] Heating the reaction mixture in the presence of the acid (acetic acid and generated HBr) provides the necessary energy to protonate the carbon bearing the sulfonate, leading to the cleavage of the C-S bond and its replacement with a C-H bond.

Detailed Experimental Protocol

CAUTION: This procedure involves bromine, which is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Apparatus Setup: Equip a 2 L three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

-

Reaction Charge: Charge the flask with glacial acetic acid (1100 mL) and Tobias acid (57.5 g, 0.25 mol).

-

Initial Heating: Begin stirring and heat the mixture to 70 °C to dissolve the Tobias acid.

-

Bromine Addition: Slowly add liquid bromine (80 g, 0.5 mol) dropwise via the dropping funnel over approximately 1 hour.

-

Expert Insight: The temperature must be carefully maintained at 70-72 °C during the addition. A temperature excursion can lead to the formation of undesired polybrominated byproducts. The dropwise addition ensures the concentration of free bromine remains low, favoring monosubstitution.

-

-

Reaction & Desulfonation: After the addition is complete, continue stirring at 70-72 °C for an additional 3-4 hours to ensure the completion of both bromination and desulfonation.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 2 L of ice water with vigorous stirring. A precipitate will form.

-

Neutralize the slurry by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the solid product by suction filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

-

Wash the solid with a small amount of cold methanol to remove residual impurities.[4]

-

-

Drying: Dry the solid product in a vacuum oven to yield 6-bromo-2-naphthylamine as a white to off-white solid.

Data & Validation

| Parameter | Expected Value |

| Yield | 65-70% |

| Appearance | White to off-white solid |

| Purity (HPLC) | >99% |

| Melting Point | 125-128 °C |

Step 2: Diazotization of 6-Bromo-2-naphthylamine

This step converts the amine functional group into a diazonium salt, an excellent leaving group, in preparation for the fluorine substitution. The use of fluoroboric acid is key to forming a relatively stable, isolable diazonium tetrafluoroborate salt.[7]

Reaction Principle & Mechanistic Rationale

The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (HCl). The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The amine nitrogen of 6-bromo-2-naphthylamine acts as a nucleophile, attacking the nitrosonium ion.[8] A series of proton transfers and dehydration steps follow, ultimately forming the diazonium cation (Ar-N₂⁺). The tetrafluoroborate anion (BF₄⁻) from the fluoroboric acid acts as the counter-ion, forming a salt that often precipitates from the aqueous solution.

Detailed Experimental Protocol

CAUTION: Diazonium salts can be explosive when dry. Handle with extreme care and do not allow the isolated salt to dry completely unless it is to be used immediately. The reaction is highly exothermic and requires strict temperature control.

-

Reagent Preparation:

-

In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-bromo-2-naphthylamine (38.3 g, 0.172 mol) in water (650 mL).

-

Add concentrated hydrochloric acid (94 mL, ~1.03 mol) and heat gently with stirring until the amine hydrochloride dissolves completely, forming a clear solution.

-

-

Cooling: Cool the solution to -5 °C in an ice-salt bath. The 6-bromo-2-naphthylamine hydrochloride will precipitate as fine white crystals.

-

Diazotization:

-

Prepare a solution of sodium nitrite (14.8 g, 0.214 mol) in water (100 mL).

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature is maintained below 0 °C.[1][5]

-

Expert Insight: Maintaining the temperature below 0 °C is critical. At higher temperatures, the diazonium salt will prematurely decompose, primarily to the corresponding phenol, drastically reducing the yield.

-

-

Formation of Tetrafluoroborate Salt:

-

After the nitrite addition is complete, continue stirring for 30 minutes in the cold bath.

-

Slowly add a 48% aqueous solution of fluoroboric acid (HBF₄) (40 mL, ~0.29 mol) to the reaction mixture.

-

A precipitate of 6-bromo-2-naphthalenediazonium tetrafluoroborate will form.

-

-

Isolation:

-

Stir the slurry in the cold bath for another 30 minutes.

-

Collect the diazonium salt by suction filtration.

-

Wash the filter cake sequentially with cold 5% HBF₄ solution, cold methanol, and finally cold diethyl ether.

-

Self-Validation: The isolated salt should be a pale-colored solid. A dark coloration may indicate decomposition. Do not dry the salt completely under high vacuum for extended periods due to explosion risk. Use the damp solid directly in the next step.

-

Step 3: Fluoro-dediazoniation (The Balz-Schiemann Reaction)

This final step involves the thermal decomposition of the diazonium salt to install the fluorine atom onto the naphthalene ring.

Reaction Principle & Mechanistic Rationale

The Balz-Schiemann reaction is the classical method for introducing fluorine into an aromatic ring via an amine precursor.[9][10] Upon heating, the diazonium tetrafluoroborate salt undergoes thermal decomposition. The diazonium group, an exceptionally good leaving group, is expelled as nitrogen gas (N₂). This is believed to generate a highly reactive aryl cation intermediate. The fluoride ion (F⁻) from the tetrafluoroborate counter-ion then rapidly attacks the aryl cation to form the final aryl fluoride product. Boron trifluoride (BF₃) is released as the other gaseous byproduct.[11]

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Detailed Experimental Protocol

CAUTION: The thermal decomposition evolves gaseous N₂ and toxic, corrosive BF₃. The reaction can be highly exothermic and must be conducted behind a blast shield in a well-ventilated fume hood. The pressure buildup can be significant.

-

Apparatus Setup: Place the damp 6-bromo-2-naphthalenediazonium tetrafluoroborate salt from the previous step into a flask equipped for distillation. An inert, high-boiling solvent like toluene or silicone oil can be used as a heat transfer medium, though solvent-free decomposition is also common.[1]

-

Decomposition:

-

Gently and slowly heat the flask. The decomposition typically begins around 100-130 °C.

-

Expert Insight: The heating rate must be carefully controlled. A runaway reaction can occur, leading to a rapid and dangerous release of gas.[7] The decomposition is visually indicated by the evolution of gas and the melting/darkening of the solid.

-

-

Product Collection: The product, 2-bromo-6-fluoronaphthalene, is volatile and can be distilled directly from the reaction mixture under reduced pressure as it is formed. Collect the fraction boiling at approximately 130-135 °C at 5 mmHg.[1]

-

Purification:

-

The collected distillate will solidify upon cooling.

-

For higher purity, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

-

Data & Characterization

| Parameter | Expected Value | Source(s) |

| Yield | 55-65% | [1][5] |

| Appearance | White solid | [12] |

| Purity (HPLC) | >99.5% | [1][4] |

| Melting Point | 66 °C | [13] |

| Molecular Weight | 225.06 g/mol | [13] |

| ¹H NMR | δ (ppm): 7.34 (td), 7.49-7.57 (m), 7.60 (ddd), 7.77 (d), 7.87 (dd), 8.09 (d) | [12] |

Conclusion

The synthesis of 2-bromo-6-fluoronaphthalene from Tobias acid is a classic yet highly relevant transformation for medicinal and materials chemists. The three-step sequence of bromination/desulfonation, diazotization, and Balz-Schiemann fluoro-dediazoniation provides a reliable and scalable route to this valuable intermediate. Success hinges on a thorough understanding of the underlying reaction mechanisms and meticulous control over experimental parameters, particularly temperature. By following the detailed protocols and heeding the expert insights provided in this guide, researchers can confidently and safely execute this synthesis, paving the way for further innovation in their respective fields.

References

-

Title: Balz–Schiemann reaction Source: Wikipedia URL: [Link]

-

Title: Balz–Schiemann reaction Source: Grokipedia URL: [Link]

-

Title: Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids Source: Applied and Environmental Microbiology URL: [Link]

-

Title: Balz-Schiemann Reaction: Mechanism, Formula & Uses Source: Allen Institute URL: [Link]

-

Title: Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions Source: Angewandte Chemie International Edition URL: [Link]

-

Title: The Balz-Schiemann Reaction Source: Scientific Update URL: [Link]

- Source: Google Patents (WO2011120351A1)

- Source: Google Patents (US2867613A)

-

Title: Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Tobias Acid (CAS 81-16-3): A Deep Dive into its Role in Azo Dye Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Source: Google Patents (CN101870636B)

- Source: Google Patents (KR20120036357A)

-

Title: Desulfonation reaction Source: Wikipedia URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Organic Syntheses Procedure (Diazotization) Source: Organic Syntheses URL: [Link]

-